(2S,3S)-Viridifloric Acid

説明

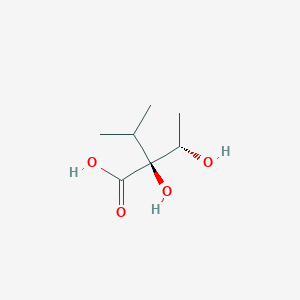

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- is an organic compound with the molecular formula C7H14O4 and a molecular weight of 162.18 g/mol . This compound is characterized by the presence of a carboxylic acid group, two hydroxyl groups, and a branched alkyl chain. It is also known by its IUPAC name, (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- typically involves the use of starting materials such as 3-methyl-2-butanone and ethyl acetoacetate. The reaction conditions often include the use of catalysts like sodium ethoxide and solvents such as ethanol. The reaction proceeds through a series of steps including aldol condensation, reduction, and hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

化学反応の分析

Esterification in Alkaloid Formation

(2S,3S)-Viridifloric acid acts as a necic acid component in pyrrolizidine alkaloids (PAs). It forms ester bonds with necine bases (e.g., retronecine) to generate macrocyclic diesters. For example:

-

Reaction with retronecine :

This reaction occurs under mild alkaline conditions (e.g., K₂CO₃/MeOH) and is reversible via hydrolysis .

Hydrolysis Reactions

Viridifloric acid is released during alkaline hydrolysis of its ester derivatives:

Spectral Data

| Property | Value | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 0.93 (d, J=6.6 Hz), 1.21 (d, J=6.5 Hz) | |

| ¹³C NMR | δ 174.39 (C-1'), 81.21 (C-2') | |

| [α]₂₅ᴅ | -2.1° (c=3.0, H₂O) |

Stability and Reactivity

-

pH sensitivity : Stable in acidic conditions (pH 2–6); hydrolyzes rapidly in alkaline media (pH > 8) .

Biological and Pharmacological Relevance

While not directly bioactive, its ester derivatives exhibit:

科学的研究の応用

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

作用機序

The mechanism of action of Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing various biochemical processes .

類似化合物との比較

Similar Compounds

Butanoic acid, 3-hydroxy-2-methyl-: This compound has a similar structure but differs in the position of the hydroxyl group.

Butanoic acid, 2-hydroxy-3-methyl-: Another similar compound with a different arrangement of functional groups.

Butanoic acid, 2,3-dihydroxy-2-methyl-: This compound has an additional hydroxyl group compared to Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))-.

Uniqueness

The uniqueness of Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- lies in its specific arrangement of functional groups and its stereochemistry. The presence of both secondary and tertiary alcohols, along with the carboxylic acid group, provides it with distinct chemical properties and reactivity .

生物活性

(2S,3S)-Viridifloric acid is a naturally occurring compound classified as a necic acid, primarily found in plants of the genus Heliotropium. It is a precursor in the biosynthesis of various pyrrolizidine alkaloids, which are known for their significant biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C7H14O4

- Classification : Necic acid and component of pyrrolizidine alkaloids.

Viridifloric acid's biological activity is primarily linked to its incorporation into pyrrolizidine alkaloids. These alkaloids interact with various molecular targets, influencing enzymatic pathways and receptor activities. The specific pathways activated depend on the particular alkaloid formed from viridifloric acid.

1. Antimicrobial Activity

Research indicates that viridifloric acid and its derivatives exhibit antimicrobial properties against a range of pathogens. A study highlighted that certain pyrrolizidine alkaloids derived from viridifloric acid demonstrated significant activity against Staphylococcus epidermidis and Pseudomonas aeruginosa, with notable reductions in biofilm formation at concentrations as low as 1 mg/mL .

2. Anti-inflammatory Effects

Viridifloric acid has been shown to possess anti-inflammatory properties. In experimental models, it was effective in reducing edema induced by carrageenan and other inflammatory agents. Its efficacy was comparable to that of hydrocortisone in certain assays .

3. Anticancer Potential

The anticancer activity of viridifloric acid has been explored in various studies. For instance, extracts containing viridifloric acid inhibited the proliferation of several cancer cell lines, including cervical and breast cancer cells. IC50 values ranged from 46 to 100 µM, indicating a dose-dependent response . Additionally, viridifloric acid has shown potential in inducing cell cycle arrest in these cancer cells without affecting normal cell viability .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of viridifloric acid derivatives found that these compounds exhibited selective toxicity towards pathogenic bacteria while sparing human epithelial cells. This selectivity is crucial for developing topical antimicrobial agents with minimal side effects .

Case Study 2: Anti-inflammatory Action

In a controlled study involving animal models, viridifloric acid was administered to assess its impact on inflammation markers following carrageenan-induced edema. The results indicated a significant reduction in swelling compared to control groups treated with saline or lower doses of standard anti-inflammatory drugs .

Summary of Biological Activities

特性

IUPAC Name |

(2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEISHUBUXWXGY-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](C(C)C)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169058 | |

| Record name | Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17132-48-8, 17132-45-5 | |

| Record name | (-)-Viridifloric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017132488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viridifloric acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017132455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIRIDIFLORIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZS7WQL9EX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VIRIDIFLORIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZM3QDC6UZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。